
2-(3-Bromo-4-methoxyphenyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-methoxyphenyl)indolizine is a heterocyclic compound that belongs to the indolizine family. . The presence of a bromo and methoxy group on the phenyl ring enhances its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)indolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the radical cyclization/cross-coupling approach, which provides efficient construction of the indolizine ring . This method often employs radical species or intermediates to achieve high atom- and step-economy.
Industrial Production Methods
Industrial production of indolizine derivatives, including this compound, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and oxidative coupling strategies are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce various substituted indolizines .
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-4-methoxyphenyl)indolizine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of organic fluorescent molecules for material applications.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to receptors or enzymes, leading to modulation of cellular processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: A parent compound with a similar structure but lacking the bromo and methoxy groups.
Indolizine: The core structure without additional substituents.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)indolizine is unique due to the presence of the bromo and methoxy groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
6285-62-7 |
|---|---|
Molekularformel |
C15H12BrNO |
Molekulargewicht |
302.16 g/mol |
IUPAC-Name |
2-(3-bromo-4-methoxyphenyl)indolizine |
InChI |
InChI=1S/C15H12BrNO/c1-18-15-6-5-11(9-14(15)16)12-8-13-4-2-3-7-17(13)10-12/h2-10H,1H3 |
InChI-Schlüssel |
QCWYKAWLWOSPQG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=CC3=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




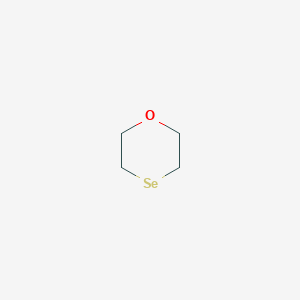
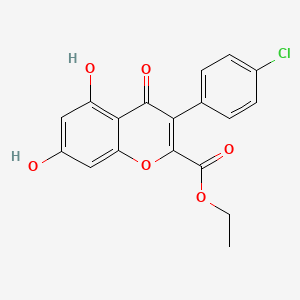
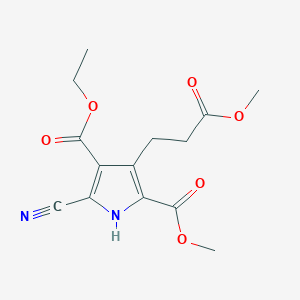
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
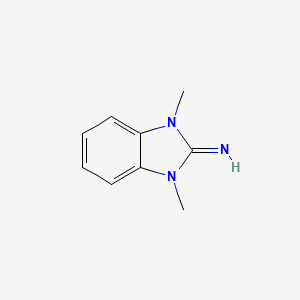
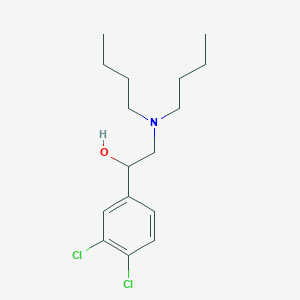

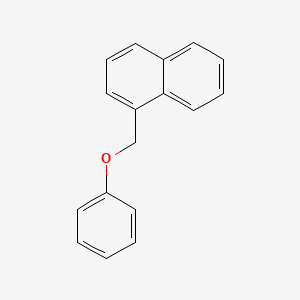
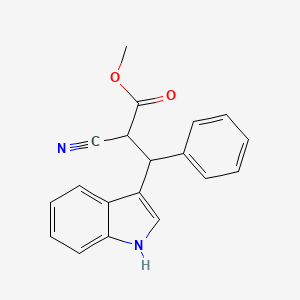

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
